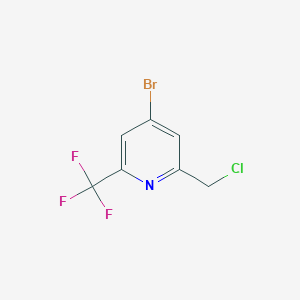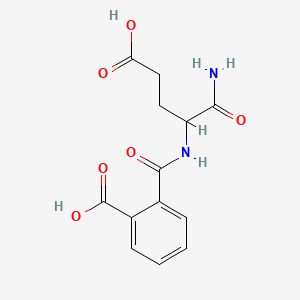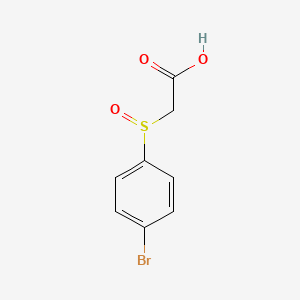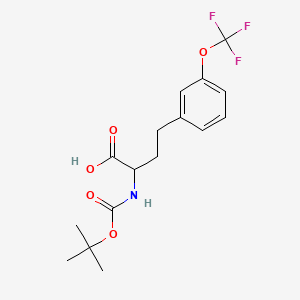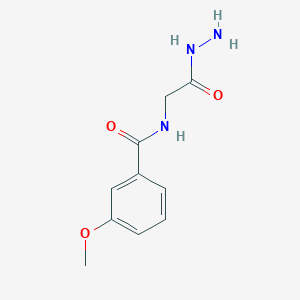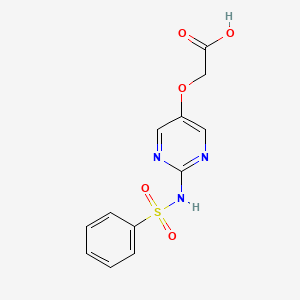
Acetic acid, ((2-((phenylsulfonyl)amino)-5-pyrimidinyl)oxy)-(7CI,8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((2-((phenylsulfonyl)amino)-5-pyrimidinyl)oxy)-(7CI,8CI) is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a phenylsulfonyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-((phenylsulfonyl)amino)-5-pyrimidinyl)oxy)-(7CI,8CI) typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonation reaction using phenylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Acetic Acid Moiety: The final step involves the esterification of the pyrimidine derivative with acetic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((2-((phenylsulfonyl)amino)-5-pyrimidinyl)oxy)-(7CI,8CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Acetic acid, ((2-((phenylsulfonyl)amino)-5-pyrimidinyl)oxy)-(7CI,8CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of acetic acid, ((2-((phenylsulfonyl)amino)-5-pyrimidinyl)oxy)-(7CI,8CI) involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfonyl group is particularly important for its binding affinity and specificity. Additionally, the pyrimidine ring can interact with nucleic acids, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid Derivatives: Compounds with similar structural features, such as phenylacetic acid derivatives, share some chemical properties but differ in their biological activities.
Pyrimidine Derivatives: Other pyrimidine-based compounds, such as 5-fluorouracil, have distinct therapeutic applications, particularly in cancer treatment.
Uniqueness
Acetic acid, ((2-((phenylsulfonyl)amino)-5-pyrimidinyl)oxy)-(7CI,8CI) is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the phenylsulfonyl and pyrimidine moieties allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
CAS No. |
3833-55-4 |
|---|---|
Molecular Formula |
C12H11N3O5S |
Molecular Weight |
309.30 g/mol |
IUPAC Name |
2-[2-(benzenesulfonamido)pyrimidin-5-yl]oxyacetic acid |
InChI |
InChI=1S/C12H11N3O5S/c16-11(17)8-20-9-6-13-12(14-7-9)15-21(18,19)10-4-2-1-3-5-10/h1-7H,8H2,(H,16,17)(H,13,14,15) |
InChI Key |
BTILBKWIQVVJGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


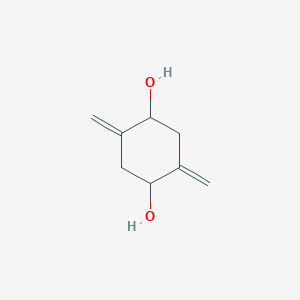
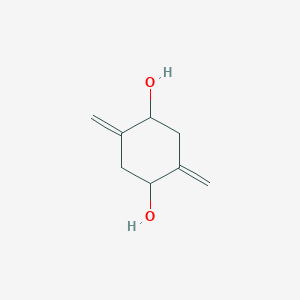
![2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14167454.png)
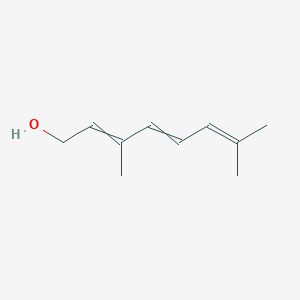
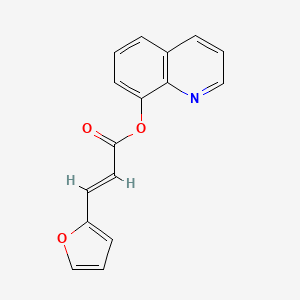
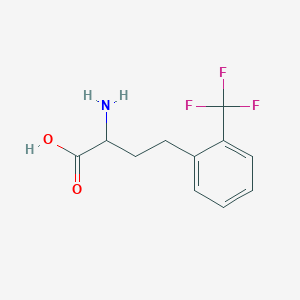
![Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-](/img/structure/B14167480.png)
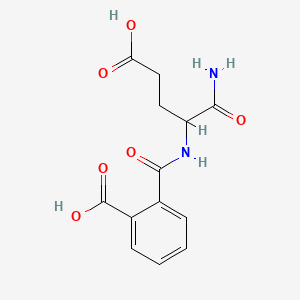
![Urea, N-(2,6-dichlorophenyl)-N'-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]phenyl]-](/img/structure/B14167493.png)
